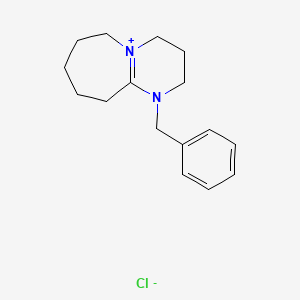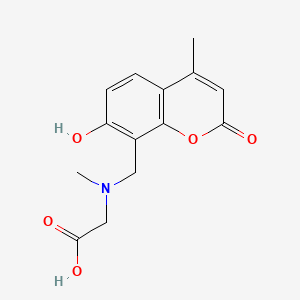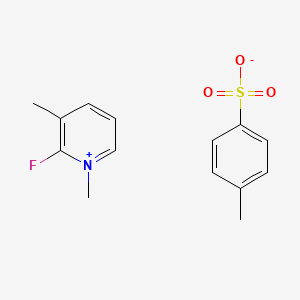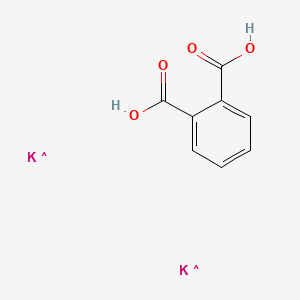
Potassium phthalate (2:1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium phthalate (2:1), also known as potassium hydrogen phthalate, is a white or colorless ionic solid that is the monopotassium salt of phthalic acid. It is commonly used as a primary standard for acid-base titrations due to its solid and air-stable nature, making it easy to weigh accurately. This compound is slightly acidic and forms a colorless solution when dissolved in water .
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium phthalate (2:1) can be synthesized by neutralizing phthalic acid with potassium hydroxide. The reaction involves dissolving phthalic acid in water and gradually adding potassium hydroxide until the pH reaches around 8.5-9.0, indicated by a phenolphthalein indicator turning pink. The solution is then concentrated and cooled to crystallize the potassium phthalate .
Industrial Production Methods: In industrial settings, potassium phthalate is produced by reacting phthalic anhydride with potassium carbonate. The reaction mixture is heated and stirred until the desired product is formed. The resulting solution is then filtered, concentrated, and cooled to obtain the crystalline potassium phthalate .
Types of Reactions:
Neutralization: Potassium phthalate undergoes neutralization reactions with strong bases like sodium hydroxide to form water and the corresponding salt.
Common Reagents and Conditions:
Sodium Hydroxide: Used in titrations and neutralization reactions.
Hydrochloric Acid: Used in buffering applications.
Major Products Formed:
Potassium Salt: Formed during neutralization reactions.
Buffered Solutions: Formed when used as a buffering agent.
Scientific Research Applications
Potassium phthalate (2:1) has a wide range of applications in scientific research:
Biology: Employed in buffer solutions to maintain the pH of biological samples.
Medicine: Utilized in pharmaceutical formulations as a buffering agent.
Industry: Used in the production of various chemicals and as a standard in thermogravimetric analysis.
Mechanism of Action
Potassium phthalate dissociates completely in water, giving the potassium cation and hydrogen phthalate anion. The hydrogen phthalate anion acts as a weak acid, reacting reversibly with water to form hydronium ions and phthalate ions. This reversible reaction allows potassium phthalate to function effectively as a buffering agent, maintaining a stable pH in solutions .
Comparison with Similar Compounds
Sodium Phthalate: Similar in structure but contains sodium instead of potassium.
Ammonium Phthalate: Contains ammonium instead of potassium.
Calcium Phthalate: Contains calcium instead of potassium.
Uniqueness: Potassium phthalate is unique due to its stable pH in solution, making it an excellent primary standard for acid-base titrations and pH meter calibration. Its non-hygroscopic nature and ease of handling further enhance its utility in various applications .
Properties
CAS No. |
29801-94-3 |
|---|---|
Molecular Formula |
C8H6KO4 |
Molecular Weight |
205.23 g/mol |
InChI |
InChI=1S/C8H6O4.K/c9-7(10)5-3-1-2-4-6(5)8(11)12;/h1-4H,(H,9,10)(H,11,12); |
InChI Key |
XCCFSZODNJHPEF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)O)C(=O)O.[K].[K] |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)C(=O)O.[K] |
| 29801-94-3 | |
Related CAS |
88-99-3 (Parent) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2r)-1-(6-Aminopurin-9-Yl)propan-2-Yl]oxymethyl-Phosphonooxy-Phosphinic Acid](/img/structure/B1588139.png)


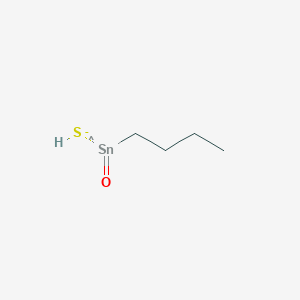
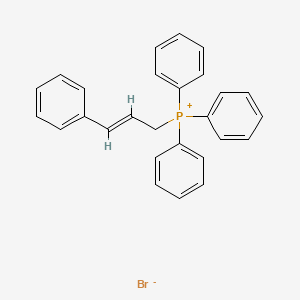


![4,5,6,7-Tetrafluoro-1H-benzo[d][1,2,3]triazole](/img/structure/B1588148.png)

